7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol is a heterocyclic compound that belongs to the class of imidazopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . This method allows for the efficient construction of the imidazopyridine framework under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its partially saturated derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, partially saturated imidazopyridines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the NF-kappaB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol can be compared with other similar compounds, such as:
Imidazo[4,5-c]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms, leading to distinct chemical properties and biological activities.
List of Similar Compounds
- Imidazo[4,5-c]pyridines
- Imidazo[1,2-a]pyridines
- Purines
- Pyrazolo[3,4-b]pyridines
Properties
CAS No. |
2758004-97-4 |
---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.2 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.